2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCMQQGQMAVCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125040-56-4 | |
| Record name | Imidazo[1,2-a]pyridine, 2-(bromomethyl)-5-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125040-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 5-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Chemical Reactions Analysis
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) at the 3- or 5-positions direct electrophilic reactions to specific sites .
- Bromomethyl vs. Chloromethyl : Bromine’s higher polarizability makes bromomethyl derivatives more reactive in SN2 reactions compared to chloromethyl analogs .
- Salt forms (e.g., hydrobromide) improve solubility, critical for pharmaceutical applications .
Reactivity in Halogenation and Functionalization
The target compound’s reactivity diverges from analogs due to its substituent configuration:
- Chlorination with NCS :
- 3-Bromo-substituted imidazo[1,2-a]pyridines (e.g., 3-bromo-5-methyl derivatives) undergo ipso-substitution with N-chlorosuccinimide (NCS), replacing bromine with chlorine .
- In contrast, 2-(bromomethyl)-5-methyl derivatives resist chlorination at the methyl group due to steric hindrance and electron-withdrawing effects .
- Sulfonation and Alkylation :
- 2-Chloromethyl analogs (e.g., 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine) react with sodium tosylates to form sulfonylmethyl derivatives, a pathway less accessible to bromomethyl compounds .
Biological Activity
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide is a specialized compound within the imidazo[1,2-a]pyridine family, notable for its potential biological activities. This compound contains a bromomethyl group which enhances its reactivity with biological macromolecules, making it a valuable tool in biochemical research and drug development.
Chemical Structure and Properties
- Molecular Formula : C9H10BrN2
- Molecular Weight : 230.00 g/mol
- IUPAC Name : 2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine; hydrobromide
- Canonical SMILES : CC1=CC=CC2=NC(=CN12)CBr
The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins and other biomolecules, which can significantly alter their functions and interactions within cellular pathways.
The biological activity of this compound primarily stems from its ability to form covalent bonds with various biological targets. This interaction can lead to:
- Modifications in enzymatic activity.
- Alterations in signal transduction pathways.
These changes can have implications for therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Anticancer Properties
Research indicates that 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Prostate Cancer
- Breast Cancer
- Lung Cancer
- Leukemia
Case Study Findings :
A study reported that the compound demonstrated an IC50 value significantly lower than conventional chemotherapeutics such as cisplatin, indicating strong cytotoxic effects against cancer cells.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Escherichia coli | 1 × 10^-6 |
| Staphylococcus aureus | 1 × 10^-5 |
| Klebsiella pneumoniae | 1 × 10^-5 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
The unique structural features of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide contribute to its distinct reactivity and biological activity compared to related compounds:
| Compound Name | Key Differences |
|---|---|
| 2-(Bromomethyl)pyridine hydrobromide | Lacks the methyl group on the imidazo ring |
| 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine | Contains chlorine instead of bromine |
| 5-(Bromomethyl)-2-methylpyridine hydrobromide | Different positional arrangement of functional groups |
Q & A
Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-bromoketones. A one-pot tandem cyclization/bromination process under acidic conditions is widely used, employing ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This method avoids the need for bases and achieves moderate yields (40–60%). Key intermediates include halogenated precursors, where bromine is introduced via electrophilic substitution or direct bromination of the imidazo[1,2-a]pyridine core .
Example Reaction Pathway:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Cyclization | Ethyl acetate, TBHP, 80°C | 5-Methylimidazo[1,2-a]pyridine | 50% |
| Bromination | NBS (N-bromosuccinimide), DMF, 60°C | Target compound | 45% |
Q. How does the bromomethyl group influence the compound's reactivity in substitution reactions?
The bromomethyl group acts as a versatile electrophile, enabling nucleophilic substitutions (e.g., with amines, thiols) to generate derivatives. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent imidazo[1,2-a]pyridine ring, facilitating SN2 mechanisms. For example, reactions with morpholine yield morpholinomethyl derivatives, which are precursors for kinase inhibitors .
Advanced Research Questions
Q. What strategies optimize the reaction conditions for high-yield synthesis in industrial-scale production?
Industrial-scale synthesis employs continuous flow reactors to improve efficiency and purity. Key optimizations include:
- Temperature Control : Maintaining 70–90°C to prevent side reactions (e.g., dehydrohalogenation).
- Catalyst Selection : Using Lewis acids like ZnBr₂ to accelerate bromination steps.
- Solvent Systems : Switching to acetonitrile for better solubility of intermediates .
Comparative Yields:
| Method | Scale | Yield | Purity |
|---|---|---|---|
| Batch (Lab) | 10 g | 45% | >95% |
| Flow Reactor | 1 kg | 68% | >99% |
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?
Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. To address this:
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives .
- Dynamic NMR : Resolve tautomeric equilibria by analyzing temperature-dependent shifts .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric ions (e.g., bromine isotope patterns) .
Q. What mechanistic insights explain the compound's biological activity in kinase inhibition assays?
The bromomethyl group facilitates covalent binding to cysteine residues in kinase ATP-binding pockets. For example, derivatives inhibit Abl1 kinase (IC₅₀ = 12 nM) by forming a thioether bond with Cys773. Competitive binding assays and molecular docking confirm this mechanism .
Kinase Inhibition Data:
| Derivative | Target Kinase | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| Morpholinomethyl | Abl1 | 12 | Covalent binding |
| Amine-substituted | EGFR | 85 | Non-covalent |
Q. How do steric and electronic effects of substituents impact the compound's stability in aqueous media?
- Steric Effects : Bulky groups (e.g., tert-butyl) at the 5-methyl position reduce hydrolysis rates by shielding the bromomethyl group.
- Electronic Effects : Electron-donating substituents (e.g., methoxy) destabilize the compound via increased electron density on the imidazole ring, accelerating degradation. Stability studies in PBS (pH 7.4) show a half-life range of 2–48 hours, depending on substituents .
Methodological Recommendations
- Synthetic Troubleshooting : If bromination yields drop below 30%, verify the freshness of TBHP and avoid moisture contamination .
- Biological Assays : Use LC-MS to quantify covalent adduct formation in kinase assays, as described for imidazo[1,2-a]pyridine derivatives .
- Data Interpretation : Cross-validate crystallographic data with DFT calculations to resolve ambiguities in bond lengths/angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
